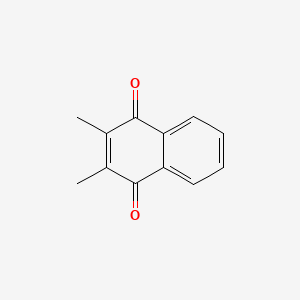

2,3-Dimethyl-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFDNUSAWCHVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176380 | |

| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2197-57-1 | |

| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2197-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dimethylnaphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-1,4-dihydronaphthalene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9IO0B44O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dimethyl-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dimethyl-1,4-naphthoquinone, a compound of interest in medicinal chemistry and organic synthesis. This document details established synthetic protocols, thorough characterization data, and a visual representation of the experimental workflow.

Core Data Presentation

The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Melting Point | 120 - 121 °C[1] |

| Appearance | Yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.22 (t, 2H, J = 4.8 Hz), 8.10 (s, 2H), 7.78 (t, 2H, J = 4.4 Hz), 2.45 (s, 6H)[2] |

| ¹³C NMR | Data not fully available in the searched literature. |

| Infrared (IR) | The spectra for this compound and phylloquinone are nearly identical in the 1680-1580 cm⁻¹ region. For phylloquinone in THF, the most intense IR absorption band is found at 1662 cm⁻¹, which is attributed to the antisymmetric stretching vibration of both C=O groups. |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 186, m/z 2nd Highest: 158, m/z 3rd Highest: 104[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound. The most common and reliable method is the Diels-Alder reaction.

Synthesis via Diels-Alder Reaction

This protocol is adapted from a well-established procedure utilizing the [4+2] cycloaddition of 1,4-naphthoquinone (B94277) and 2,3-dimethyl-1,3-butadiene (B165502), followed by oxidation.

Materials:

-

1,4-Naphthoquinone

-

2,3-Dimethyl-1,3-butadiene

-

Ethanol

-

5% Ethanolic Potassium Hydroxide (B78521) Solution

Procedure:

-

Diels-Alder Adduct Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone (0.5 mole) in 300 mL of ethanol.

-

To this solution, add 2,3-dimethyl-1,3-butadiene (1 mole).

-

Reflux the mixture for 5 hours.

-

After reflux, cool the solution and place it in a refrigerator for 10-12 hours to facilitate crystallization of the Diels-Alder adduct.

-

Collect the crystalline product by filtration and wash with a small volume of cold ethanol. The expected yield of the adduct is approximately 96%.

-

-

Dehydrogenation (Aromatization):

-

Dissolve the obtained adduct (e.g., 40 g) in 600 mL of 5% ethanolic potassium hydroxide solution in a three-necked flask fitted with a reflux condenser and an air inlet tube.

-

Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and the color of the solution will change from green to yellow.

-

The product, this compound, will precipitate as a yellow solid.

-

Filter the solid with suction and wash sequentially with water, ethanol, and ether.

-

The air-dried product should have a melting point of approximately 209–210°C, with a yield of 94–96% for this step.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

Spectroscopic and Mechanistic Insights into 2,3-Dimethyl-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Dimethyl-1,4-naphthoquinone, a compound of interest in medicinal chemistry. Detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside generalized experimental protocols for acquiring such spectra. Furthermore, this guide delves into the potential biological mechanism of action of this compound, focusing on its role as a bioreductive alkylating agent and its involvement in redox cycling, processes implicated in its observed anticancer activities.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | Multiplet | 2H | Aromatic H (H5, H8) |

| ~7.70 | Multiplet | 2H | Aromatic H (H6, H7) |

| ~2.15 | Singlet | 6H | Methyl H (-CH₃) |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C1, C4 (C=O) |

| ~145 | C2, C3 (C-CH₃) |

| ~133 | C6, C7 |

| ~132 | C4a, C8a |

| ~126 | C5, C8 |

| ~12 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and aromatic functionalities.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O stretching (quinone) |

| ~1600 | Medium | C=C stretching (aromatic) |

| ~1380 | Medium | C-H bending (methyl) |

| ~1280 | Medium | C-C stretching |

| ~770 | Strong | C-H bending (aromatic, ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound confirms its molecular weight and provides insights into its structural components.

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 158 | Medium | [M - CO]⁺ |

| 130 | Low | [M - 2CO]⁺ |

| 104 | Medium | [C₈H₈]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. It is important to note that these are representative procedures, and specific parameters may vary depending on the instrumentation and experimental setup.

NMR Spectroscopy Protocol

A general workflow for obtaining NMR spectra is outlined below.

Figure 1. General workflow for NMR spectroscopy.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Instrumentation: The spectra are recorded on a spectrometer, for example, a Varian A-60 for ¹H NMR or a Bruker WM-250 for ¹³C NMR.

-

Data Acquisition: For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For a ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.

Figure 2. General workflow for IR spectroscopy using the KBr pellet method.

FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: A small amount of this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, finely ground potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is placed in a die and subjected to high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is first recorded, followed by the spectrum of the sample pellet. The instrument then automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds.

The Redox Profile of 2,3-Dimethyl-1,4-naphthoquinone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the redox properties of 2,3-Dimethyl-1,4-naphthoquinone, a compound of significant interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its electrochemical behavior, role in cellular signaling, and detailed experimental protocols for its characterization.

Core Redox Characteristics

This compound is a member of the naphthoquinone family, known for its ability to undergo reversible one- and two-electron reduction processes. This redox cycling capability is central to its biological activity, including its potential as a bioreductive alkylating agent and its role in the generation of reactive oxygen species (ROS). The methyl groups at the 2 and 3 positions influence the electron density of the quinone ring, thereby modulating its redox potential.

Electrochemical Properties

Table 1: Half-Wave Reduction Potentials of 1,4-Naphthoquinone and its Derivatives in Dimethylformamide (DMF) vs. Saturated Calomel (B162337) Electrode (SCE)

| Compound | First Half-Wave Potential (E½¹) (V) | Second Half-Wave Potential (E½²) (V) |

| 1,4-Naphthoquinone | -0.73 | -1.45 |

| 2-Methyl-1,4-naphthoquinone | -0.81 | -1.54 |

| 2,3-Dimethoxy-1,4-naphthoquinone | -0.87 | -1.65 |

| This compound (Estimated) | ~ -0.85 | ~ -1.60 |

Data for 1,4-Naphthoquinone, 2-Methyl-1,4-naphthoquinone, and 2,3-Dimethoxy-1,4-naphthoquinone are from Ashnagar et al., 1984. The values for this compound are estimated based on the trend observed with methyl and methoxy (B1213986) substitutions.

The addition of electron-donating methyl groups is expected to make the reduction of the quinone ring more difficult, resulting in a more negative reduction potential compared to the parent 1,4-naphthoquinone.

Experimental Protocols

The determination of the redox properties of this compound can be achieved through various electrochemical techniques, with cyclic voltammetry being the most common.

Determination of Redox Potential by Cyclic Voltammetry

This protocol outlines a general procedure for determining the half-wave potentials of a quinone derivative.

Objective: To determine the first and second half-wave reduction potentials of this compound.

Materials:

-

This compound

-

Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) - TBAP)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon electrode)

-

Reference electrode (e.g., saturated calomel electrode - SCE or Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen aprotic solvent (e.g., 1 mM in DMF). Prepare the electrolyte solution by dissolving the supporting electrolyte in the same solvent (e.g., 0.1 M TBAP in DMF).

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes. Add the electrolyte solution to the cell.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan a range that encompasses the expected reduction potentials (e.g., from 0 V to -2.0 V vs. SCE).

-

Set the scan rate (e.g., 100 mV/s).

-

Record the background cyclic voltammogram of the electrolyte solution.

-

Add a known volume of the this compound stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).

-

Record the cyclic voltammogram of the analyte solution.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa) for each redox couple.

-

Calculate the half-wave potential (E½) for each couple using the equation: E½ = (Epa + Epc) / 2.

-

Caption: Workflow for determining redox potential using cyclic voltammetry.

Role in Cellular Signaling Pathways

The redox activity of this compound is intrinsically linked to its effects on cellular signaling pathways. Its ability to generate ROS can lead to the modulation of key signaling cascades involved in cellular stress responses, proliferation, and apoptosis.

Nrf2 Signaling Pathway Activation

Naphthoquinones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. The ROS generated by the redox cycling of this compound can oxidize critical cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing the dissociation of Nrf2. The released Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

Caption: Activation of the Nrf2 pathway by this compound.

MAPK Signaling Pathway Modulation

The generation of ROS by this compound can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38. These pathways are crucial regulators of cell proliferation, differentiation, and apoptosis.

ROS can activate MAPKKKs (e.g., ASK1) either directly or indirectly through the inhibition of protein tyrosine phosphatases (PTPs) that normally dephosphorylate and inactivate upstream receptor tyrosine kinases (RTKs). Activated MAPKKKs initiate a phosphorylation cascade, leading to the sequential activation of MAPKKs and ultimately MAPKs. The activated MAPKs then phosphorylate various downstream transcription factors (e.g., c-Jun, ATF2), leading to changes in gene expression that can promote either cell survival or apoptosis depending on the specific context and the duration of the signal.

Caption: Modulation of the MAPK pathway by this compound-induced ROS.

Conclusion

This compound possesses significant redox properties that are fundamental to its biological effects. Its ability to undergo electron transfer reactions and generate reactive oxygen species places it as a potent modulator of cellular signaling pathways, including the Nrf2 and MAPK cascades. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and mechanisms of action of this and related naphthoquinone compounds. Further experimental validation of the estimated redox potentials is recommended for precise quantitative analysis.

2,3-Dimethyl-1,4-naphthoquinone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1,4-naphthoquinone is a synthetic naphthoquinone derivative that has garnered significant interest in the scientific community due to its diverse biological activities. As a member of the quinone family, its chemical structure, characterized by a naphthalene (B1677914) ring fused to a quinone moiety with two methyl groups at the 2 and 3 positions, underpins its reactivity and therapeutic potential. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its synthesis, chemical properties, and biological activities, with a particular emphasis on its anticancer and antioxidant effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

This compound is a yellow crystalline solid with a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol . It is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) but insoluble in water. The presence of the electron-withdrawing quinone ring and the electron-donating methyl groups influences its electrochemical properties and reactivity.

The synthesis of this compound can be achieved through various methods. A common approach involves the oxidation of 2-methylnaphthalene (B46627). One reported method utilizes hydrogen peroxide as the oxidant in the presence of a catalyst and glacial acetic acid as the solvent.[1] The reaction temperature is typically maintained between 20°C and 80°C.[1] Another established synthetic route for a related compound, 2,3-dimethylanthraquinone, involves a Diels-Alder reaction between 1,4-naphthoquinone (B94277) and 2,3-dimethylbutadiene, followed by dehydrogenation.[2] This method can be adapted for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 126-128 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water |

Biological Activities and Mechanism of Action

The primary mechanism underlying the biological activities of this compound is its ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone or hydroquinone, which can then be re-oxidized, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[3] The accumulation of ROS induces oxidative stress within cells, which can trigger various downstream signaling pathways, ultimately leading to cellular damage and apoptosis (programmed cell death).[4][5]

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and its derivatives. Its cytotoxic effects have been demonstrated against a range of cancer cell lines. While specific IC50 values for the parent compound are not consistently reported across the literature, derivatives have shown significant activity. For instance, bioreducible 2,3-disubstituted-1,4-naphthoquinones have been evaluated for their ability to prolong the lifespan of Sarcoma 180 tumor-bearing mice.[6] The anticancer activity is largely attributed to the induction of apoptosis via ROS-mediated activation of signaling cascades, including the MAPK/Akt/STAT3 pathways.[4][5]

Table 2: Anticancer Activity of Selected Naphthoquinone Derivatives (for illustrative purposes)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Phosphomolybdate based hybrid solid | HepG2 | 33.79 | [7] |

| Phosphomolybdate based hybrid solid | A549 | 25.17 | [7] |

| Phosphomolybdate based hybrid solid | MCF-7 | 32.11 | [7] |

| 2-butanoyloxy-1,4-naphthoquinone | IGROV-1 | Not specified (51.9% apoptotic cells) | [8] |

| Novel 1,4-naphthoquinone derivative (5v) | MCF-7 | 1.2 (24h), 0.9 (48h) | [9] |

Antioxidant Activity

Paradoxically, while this compound can act as a pro-oxidant to induce cytotoxicity in cancer cells, it and other naphthoquinones can also exhibit antioxidant properties. This dual role depends on the cellular environment and concentration. The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10][11] The mechanism of antioxidant action can involve direct scavenging of free radicals or the induction of cellular antioxidant defense systems through the activation of the Nrf2-Keap1 signaling pathway.[12][13]

Hemolytic Activity

Some naphthoquinone derivatives have been reported to induce hemolysis, the rupture of red blood cells. This effect is also linked to the generation of ROS and oxidative stress.[14] However, studies on certain 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives have shown no hemolytic activity at the tested concentrations, suggesting that structural modifications can mitigate this toxicity.[14]

Experimental Protocols

Synthesis of this compound (Adapted from similar syntheses)

A plausible synthesis method involves the oxidation of 2-methylnaphthalene. In a typical procedure, 2-methylnaphthalene is dissolved in glacial acetic acid. A catalyst is added, and the mixture is heated. Hydrogen peroxide is then added dropwise while maintaining the reaction temperature.[1] After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water. The crude product can be purified by filtration, washing, and recrystallization.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16][17][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[10][11][19]

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.

Hemolysis Assay

This assay evaluates the potential of a compound to lyse red blood cells.[14][20][21]

-

Preparation of Red Blood Cells (RBCs): Obtain fresh blood and centrifuge to isolate RBCs. Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution.

-

Incubation: Prepare a suspension of RBCs and incubate with different concentrations of this compound for a specified time (e.g., 1-4 hours) at 37°C. A positive control (e.g., Triton X-100) for 100% hemolysis and a negative control (PBS) should be included.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 577 nm or 415 nm.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways and Visualizations

The biological effects of this compound are intricately linked to its ability to modulate key cellular signaling pathways. The generation of ROS acts as a central event, initiating downstream cascades that determine the cell's fate.

Caption: Synthetic workflow for this compound.

Caption: ROS generation and induction of apoptosis.

Caption: Anticancer signaling pathways.

Caption: Nrf2-mediated antioxidant response.

Conclusion and Future Perspectives

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its mechanism of action, centered on the generation of reactive oxygen species and the subsequent modulation of critical cellular signaling pathways, offers multiple avenues for therapeutic intervention. The ability to synthesize various derivatives allows for the fine-tuning of its biological activity, potentially enhancing its efficacy and reducing off-target toxicity.

Future research should focus on several key areas. A more comprehensive evaluation of the in vivo efficacy and safety of this compound and its optimized derivatives in relevant animal models is crucial. Elucidating the precise molecular targets and further dissecting the intricate signaling networks affected by this compound will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic strategies. Furthermore, exploring its potential in combination therapies with existing anticancer drugs could lead to synergistic effects and overcome drug resistance. The development of targeted delivery systems could also enhance its therapeutic index by increasing its concentration at the tumor site while minimizing systemic exposure. Continued investigation into the structure-activity relationships of this compound derivatives will be instrumental in designing next-generation compounds with improved pharmacological profiles for clinical translation.

References

- 1. CN102516054A - Method for synthesizing 2-methyl-1, 4-naphthoquinone - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone Induces Apoptosis through ROS-Mediated MAPK, STAT3, and NF-κB Signalling Pathways in Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]

- 12. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. msjonline.org [msjonline.org]

- 14. Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thno.org [thno.org]

- 21. rsc.org [rsc.org]

An In-depth Technical Guide to 2,3-Dimethyl-1,4-naphthoquinone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1,4-naphthoquinone is a synthetic naphthoquinone derivative that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its core structure, the 1,4-naphthoquinone (B94277) scaffold, is found in numerous natural products with diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for its synthesis and analysis, and a detailed examination of its biological activities, with a focus on its potential as an anticancer agent.

Chemical and Physical Properties

This compound is a yellow crystalline solid. Its core structure consists of a naphthalene (B1677914) ring system fused to a quinone moiety, with two methyl groups substituted at the 2 and 3 positions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| IUPAC Name | 2,3-dimethylnaphthalene-1,4-dione | [1] |

| CAS Number | 2197-57-1 | [1] |

| Appearance | Yellow crystalline solid | Inferred from related compounds |

| Melting Point | 126-128 °C | Inferred from related compounds |

| Solubility | Soluble in organic solvents like ethanol (B145695), acetone, and chloroform. Insoluble in water. | Inferred from related compounds |

Spectral Data

| Technique | Data Description | Source |

| ¹H NMR | Spectral data available. | [1][2] |

| ¹³C NMR | Spectral data available. | [1][2] |

| FTIR | KBr wafer spectrum available. | [1] |

| GC-MS | Main library and replicate library mass spectra available, with a top peak at m/z 186. | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Diels-Alder reaction followed by an oxidation (dehydrogenation) step. The following protocol is adapted from the synthesis of the closely related compound, 2,3-dimethylanthraquinone[3].

Step 1: Diels-Alder Reaction to form 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione [2]

-

Materials:

-

1,4-Naphthoquinone

-

Ethanol

-

-

Procedure:

-

Dissolve 1,4-naphthoquinone (e.g., 6.33 g, 40 mmol) in ethanol (100 mL) in a round-bottomed flask equipped with a reflux condenser.

-

To the stirred solution, add 2,3-dimethyl-1,3-butadiene (e.g., 4.95 mL, 44 mmol) via syringe.

-

Heat the reaction mixture to 80 °C and maintain at reflux overnight (approximately 12 hours).

-

Allow the reaction mixture to cool for 15 minutes.

-

Concentrate the solution using a rotary evaporator to yield the adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, as a solid. An ice bath can be used to facilitate crystallization.

-

The crude product can be purified by recrystallization from acetone, ethanol, or methanol (B129727) if necessary.

-

Step 2: Oxidation to this compound (Adapted from[3])

-

Materials:

-

1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione

-

5% Ethanolic Potassium Hydroxide (B78521) solution

-

Water

-

Ethanol

-

Ether

-

-

Procedure:

-

Dissolve the adduct from Step 1 in a 5% ethanolic potassium hydroxide solution in a three-necked flask equipped with a reflux condenser and an air inlet tube.

-

Bubble a current of air through the solution. The reaction is exothermic, and the initial color will change.

-

Continue the air bubbling until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting this compound will precipitate out of the solution.

-

Filter the solid product with suction.

-

Wash the product sequentially with water, ethanol, and finally ether.

-

Air-dry the purified this compound.

-

Purification by Column Chromatography

For higher purity, this compound can be purified using silica (B1680970) gel column chromatography[4].

-

Materials:

-

Crude this compound

-

Silica gel (200-300 mesh)

-

Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

-

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent.

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

-

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Acquisition: Record the FTIR spectrum using an FTIR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) [6]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Analysis: Inject the sample into a GC-MS system. The gas chromatograph will separate the components of the sample, and the mass spectrometer will provide mass spectral data for identification.

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity, particularly as an anticancer agent[7]. Its mechanism of action is believed to be primarily mediated through the generation of reactive oxygen species (ROS), which leads to cellular stress and ultimately apoptosis (programmed cell death) in cancer cells[8][9].

ROS-Mediated Apoptosis Signaling Pathway

The induction of ROS by this compound can trigger a cascade of downstream signaling events. While the precise pathway for this specific compound is a subject of ongoing research, studies on related 1,4-naphthoquinone derivatives suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways[8][9].

Experimental Workflow for Anticancer Activity Evaluation

A typical workflow to assess the anticancer activity of this compound involves cell viability assays to determine its cytotoxic effects and apoptosis assays to confirm the mechanism of cell death.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[10][11].

-

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Annexin V-FITC/PI Staining for Apoptosis Detection

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane[12][13][14].

-

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in the target cells by treating them with this compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

-

Conclusion

This compound presents itself as a promising molecule for further investigation in the realm of cancer research and drug development. Its straightforward synthesis, coupled with its potent ROS-inducing and pro-apoptotic activities, makes it an attractive candidate for the development of novel anticancer therapies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the full potential of this intriguing compound. Further studies are warranted to elucidate the precise molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound | C12H10O2 | CID 16615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. research.pasteur.fr [research.pasteur.fr]

- 7. This compound derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Annexin V Staining Protocol [bdbiosciences.com]

- 14. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]

2,3-Dimethyl-1,4-naphthoquinone (CAS 2197-57-1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to 2,3-Dimethyl-1,4-naphthoquinone (CAS 2197-57-1). This naphthoquinone derivative is a subject of increasing interest in medicinal chemistry and drug development, primarily for its potential as an anticancer agent.

Core Properties and Data

This compound is a solid organic compound with a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[1] Its chemical structure features a naphthalene (B1677914) ring system with two methyl groups and two ketone functionalities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Dark orange solid | [2] |

| Melting Point | 127 °C | [1][3] |

| Boiling Point | 312.5 °C at 760 mmHg | [3][4] |

| Density | 1.174 g/cm³ | [3][4] |

| Solubility | Soluble in organic solvents like ethanol, acetone, benzene, and ethyl acetate. Insoluble in water. | [2][3] |

| Flash Point | 116.9 °C | [3][4] |

| Storage Temperature | 2-8°C | [1] |

Toxicological Data

Toxicological information is vital for assessing the safety profile of a compound. The available acute toxicity data for this compound is summarized below.

| Test Type | Route of Exposure | Species | Dose | Source |

| LD50 (Lethal dose, 50% kill) | Intraperitoneal | Rodent - mouse | 100 mg/kg | [5] |

The compound is classified as a skin irritant (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3). It is harmful if swallowed (Acute toxicity, oral, Category 4).

Biological Activity and Mechanism of Action

The primary biological activity of this compound that has garnered significant scientific interest is its anticancer potential. This activity is predominantly attributed to its ability to induce oxidative stress within cancer cells.

The mechanism of action involves redox cycling, where the quinone moiety undergoes reduction to a semiquinone or hydroquinone, which then reacts with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[2] This surge in intracellular ROS leads to oxidative damage to cellular components, including DNA, lipids, and proteins, ultimately triggering programmed cell death, or apoptosis.[2]

dot

Caption: ROS-mediated apoptosis induced by this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. The following sections provide methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of 1,4-naphthoquinone (B94277) derivatives is the Diels-Alder reaction. The following protocol is adapted from procedures for similar compounds.

Materials:

-

1,4-Naphthoquinone

-

Ethanol

-

5% Ethanolic Potassium Hydroxide (B78521) solution

-

Air source (for bubbling)

-

Standard laboratory glassware (round-bottomed flask, reflux condenser, etc.)

-

Filtration apparatus

-

Ether

Procedure:

-

Diels-Alder Adduct Formation:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone and a molar excess of 2,3-dimethyl-1,3-butadiene in ethanol.

-

Reflux the solution for approximately 5 hours.

-

Cool the solution and then place it in a refrigerator (4°C) for 10-12 hours to allow for crystallization of the adduct.

-

Filter the crystalline mass and wash with cold ethanol.

-

-

Dehydrogenation (Aromatization):

-

Dissolve the adduct from the previous step in a 5% ethanolic potassium hydroxide solution in a three-necked flask equipped with a reflux condenser and an air inlet tube.

-

Bubble a current of air through the solution for 24 hours. The reaction mixture will typically change color from green to yellow.

-

Filter the resulting yellow precipitate (this compound) with suction.

-

Wash the product sequentially with water, ethanol, and finally with ether.

-

Air-dry the final product.

-

Purification and Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/ethyl acetate.

-

Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. Melting point determination can also be used to assess purity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the diluted compound at various concentrations. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

dot

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

Biological Activities of 2,3-Dimethyl-1,4-naphthoquinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2,3-Dimethyl-1,4-naphthoquinone and its derivatives. The document focuses on their potential as therapeutic agents, summarizing key findings on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols and visual representations of relevant biological pathways are included to facilitate further research and development in this area.

Introduction

The 1,4-naphthoquinone (B94277) scaffold is a prominent feature in a multitude of natural and synthetic compounds exhibiting a wide range of biological activities.[1] Derivatives of this core structure have been extensively investigated for their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][2] The biological activity of these compounds is often attributed to their redox properties and their ability to act as electrophiles.[3] Specifically, 2,3-disubstituted-1,4-naphthoquinones have been a focus of synthetic and medicinal chemistry due to the potential for diverse functionalization at these positions, leading to compounds with tailored biological profiles.[1][4] This guide focuses on the derivatives of this compound, exploring their therapeutic potential.

Anticancer Activity

Derivatives of this compound have been investigated as bioreductive alkylating agents with potential anticancer applications.[4] The core concept behind this approach is that the quinone moiety can be reduced in the hypoxic environment of tumors, leading to the formation of a more reactive species that can alkylate and cross-link biological macromolecules like DNA, ultimately causing cancer cell death.

In Vivo Antitumor Efficacy

A study by Kallmayer and Tretter (1984) evaluated a series of bioreducible 2,3-disubstituted 1,4-naphthoquinones for their ability to prolong the lifespan of mice bearing Sarcoma 180 tumors. The leaving group at the 2- and 3-positions significantly influenced the antineoplastic activity. The most active compounds were the methyl sulfonate, methyl carbamate (B1207046), and 2-chloroethyl carbamate derivatives.[4]

| Compound | T/C x 100 (max) |

| Methyl sulfonate derivative | 232 |

| Methyl carbamate derivative | 266 |

| 2-Chloroethyl carbamate derivative | 230 |

| Table 1: Antitumor activity of 2,3-disubstituted-1,4-naphthoquinone derivatives against Sarcoma 180 in mice.[4] T/C x 100 represents the ratio of the median survival time of the treated group to the control group, multiplied by 100. A higher value indicates greater antitumor activity. |

Proposed Mechanism of Action

The anticancer activity of many 1,4-naphthoquinone derivatives is linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.[5][6] The quinone structure can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and other ROS, which in turn can damage cellular components and trigger programmed cell death.[3] Furthermore, these compounds can interact with and inhibit the function of key cellular proteins, such as topoisomerases and signaling proteins involved in cell proliferation and survival.[3]

For bioreductive alkylating agents specifically, the proposed mechanism involves the enzymatic reduction of the quinone to a hydroquinone, which then expels the leaving groups at the 2- and 3-positions to form a reactive quinone methide. This intermediate can then alkylate nucleophilic sites on DNA and other macromolecules.

References

- 1. Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones with 5-Oxopyrrolidine Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of 2,3-Dimethyl-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-1,4-naphthoquinone, a synthetic derivative of the naturally occurring 1,4-naphthoquinone (B94277) core, has been a subject of scientific inquiry for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones associated with this compound. It consolidates quantitative data on its physicochemical properties and biological activities, details experimental protocols for its synthesis and evaluation, and visually represents its known signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Discovery and History

The precise first synthesis of this compound is not definitively documented in a singular "discovery" paper. However, a well-established and early method for its preparation was detailed in Organic Syntheses, a highly reputable source for reliable chemical procedures. This synthesis, involving a Diels-Alder reaction, marked a significant step in the accessibility of this compound for further research.

The core structure, 1,4-naphthoquinone, is a well-known pharmacophore found in many natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[1] This foundational knowledge spurred interest in the synthesis and investigation of various derivatives, including this compound. Early research into this and similar compounds was often driven by the desire to understand the structure-activity relationships of vitamin K analogs and to develop novel therapeutic agents. Over the years, its potential as a bioreductive alkylating agent for anticancer therapy has been a primary focus of investigation.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on data from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | PubChem |

| Molecular Weight | 186.21 g/mol | PubChem |

| Appearance | Yellow solid | ChemicalBook[3] |

| Melting Point | 126-128 °C | ChemicalBook[3] |

| CAS Number | 2197-57-1 | PubChem[4] |

| IUPAC Name | 2,3-dimethylnaphthalene-1,4-dione | PubChem[4] |

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound is through a Diels-Alder reaction followed by dehydrogenation.

Synthesis via Diels-Alder Reaction

This synthetic route involves the [4+2] cycloaddition of 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene (B165502), followed by an oxidation/dehydrogenation step to yield the final product.

Experimental Protocol:

-

Step 1: Diels-Alder Adduct Formation.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone (1.0 equivalent) in a suitable solvent such as ethanol (B145695).

-

Add 2,3-dimethyl-1,3-butadiene (1.1 to 1.5 equivalents).

-

Reflux the mixture for several hours (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the Diels-Alder adduct (1,4,4a,9a-tetrahydro-2,3-dimethylanthracene-9,10-dione).

-

Collect the solid product by filtration and wash with cold ethanol.

-

-

Step 2: Dehydrogenation (Aromatization).

-

The crude adduct can be dehydrogenated using various methods. A common method involves dissolving the adduct in an ethanolic solution of potassium hydroxide.

-

Bubble air through the solution at room temperature for an extended period (e.g., 24 hours). The color of the solution will typically change, indicating the progress of the reaction.

-

The product, this compound, will precipitate from the solution.

-

Collect the solid by filtration, wash with water and then with a small amount of cold ethanol to remove impurities.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

-

Logical Workflow for Synthesis:

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of 1,4-naphthoquinone derivatives against various cancer cell lines. While specific IC₅₀ values for this compound are not as widely reported as for some of its analogs, the available data indicates its potential as an anticancer agent. The table below summarizes representative IC₅₀ values for related 1,4-naphthoquinone derivatives to provide a comparative context.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | MOLT-3 | 0.27 | [5] |

| 2,3-dibromo-1,4-naphthoquinone | MOLT-3 | 3.29 | [5] |

| 2,3-dichloro-1,4-naphthoquinone | MOLT-3 | 3.61 | [5] |

| 2-chloro-3-(2-aminoethyl)amino-1,4-naphthoquinone | H460 | 4.24 | [6] |

| 2-chloro-3-(3-aminopropyl)amino-1,4-naphthoquinone | MDA-MB-231 | 21.6 | [6] |

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A growing body of evidence suggests that the anticancer effects of many 1,4-naphthoquinone derivatives are mediated through their interaction with key cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway.[7] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.

Naphthoquinones can induce the generation of reactive oxygen species (ROS), which in turn can modulate the activity of various signaling proteins.[1] Specifically, they have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition of Akt activation can lead to the suppression of downstream pro-survival signals and the activation of apoptotic pathways.

Signaling Pathway Diagram:

Future Perspectives

This compound continues to be a molecule of interest in the development of new anticancer agents. Future research should focus on a more comprehensive evaluation of its efficacy and selectivity against a wider panel of cancer cell lines, including drug-resistant phenotypes. Further elucidation of its molecular targets and the intricate details of its interaction with cellular signaling pathways will be crucial for its potential clinical translation. The development of novel derivatives with improved pharmacological profiles also remains a promising avenue for future drug discovery efforts.

References

- 1. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 2197-57-1 [chemicalbook.com]

- 4. This compound | C12H10O2 | CID 16615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrochemical Behavior of 2,3-Dimethyl-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical behavior of 2,3-Dimethyl-1,4-naphthoquinone. As a member of the 1,4-naphthoquinone (B94277) family, its redox properties are central to its biological activity, including potential therapeutic applications. This document details the fundamental electrochemical characteristics, experimental methodologies for their investigation, and the key signaling pathways influenced by the redox cycling of this compound class. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide extrapolates from the well-documented behavior of closely related 1,4-naphthoquinone derivatives to provide a robust predictive framework.

Core Principles of this compound Electrochemistry

The electrochemical signature of this compound is dominated by the redox activity of its quinone moiety. The fundamental process involves the sequential addition of two electrons, typically coupled with proton transfers in protic media. This behavior is the foundation of its biological effects, which often stem from its ability to undergo redox cycling and generate reactive oxygen species (ROS).[1][2]

The primary electrochemical reactions are:

-

First One-Electron Reduction: The quinone (Q) accepts a single electron to form a semiquinone radical anion (Q•⁻). This is often a reversible or quasi-reversible process.[3]

-

Second One-Electron Reduction: The semiquinone radical anion accepts a second electron to form the hydroquinone (B1673460) dianion (Q²⁻).[3]

In aqueous or other protic environments, these electron transfers are typically accompanied by protonation, leading to the formation of the neutral hydroquinone (QH₂). The redox potential at which these transfers occur is a critical determinant of the molecule's biological activity and is influenced by the electron-donating nature of the two methyl groups at the 2 and 3 positions.[4]

Quantitative Electrochemical Data

Direct experimental values for the reduction potentials of this compound are not readily found in the surveyed literature. However, by examining data from related 1,4-naphthoquinone derivatives, we can infer the expected electrochemical behavior. The presence of electron-donating methyl groups is expected to make the reduction of the quinone ring more difficult, resulting in more negative reduction potentials compared to the unsubstituted 1,4-naphthoquinone.

The following table summarizes typical electrochemical data for various substituted 1,4-naphthoquinones to provide a comparative context.

| Compound | First Reduction Potential (E¹₁/₂) (V vs. Ag/AgCl) | Second Reduction Potential (E²₁/₂) (V vs. Ag/AgCl) | Experimental Conditions |

| 1,4-Naphthoquinone | -0.5 to -0.7 | -1.1 to -1.3 | Aprotic solvents (e.g., DMF, Acetonitrile) with supporting electrolyte (e.g., TBAP) |

| 2-Methyl-1,4-naphthoquinone (Menadione) | More negative than 1,4-NQ | More negative than 1,4-NQ | Aprotic solvents with supporting electrolyte |

| 2,3-Dichloro-1,4-naphthoquinone | Less negative than 1,4-NQ | Less negative than 1,4-NQ | Aprotic solvents with supporting electrolyte |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Dependent on pH | Dependent on pH | Protic and aprotic solvents |

Note: The precise values of reduction potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, pH, and reference electrode used.

Experimental Protocols

The primary technique for investigating the electrochemical behavior of this compound is cyclic voltammetry (CV).

Cyclic Voltammetry (CV) Protocol

Objective: To determine the reduction and oxidation potentials, assess the reversibility of electron transfer reactions, and estimate kinetic parameters.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon, Platinum, Gold)

-

Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

-

Counter (Auxiliary) Electrode (e.g., Platinum wire or mesh)

-

-

Electrochemical cell

-

Nitrogen or Argon gas for deoxygenation

-

This compound

-

Solvent (e.g., Acetonitrile, Dimethylformamide - DMF, Dichloromethane)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) - TBAP, Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)

-

Polishing materials for the working electrode (e.g., alumina (B75360) or diamond slurries)

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using successively finer grades of alumina or diamond slurry. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAP).

-

Deoxygenation: Transfer the solution to the electrochemical cell and purge with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell.

-

Set the parameters on the potentiostat:

-

Initial and Final Potential: Set a range that brackets the expected redox events. For naphthoquinones, a range from approximately +0.5 V to -2.0 V vs. Ag/AgCl is a reasonable starting point.

-

Switching Potential: The potential at which the scan direction is reversed.

-

Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the reaction kinetics.

-

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

-

Determine the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

Analyze the ratio of anodic to cathodic peak currents (ipa/ipc). A ratio of 1 is indicative of a reversible process.

-

Visualization of Pathways and Workflows

Electrochemical Reduction Pathway

The following diagram illustrates the general two-step one-electron reduction process of a 1,4-naphthoquinone derivative like this compound in an aprotic solvent.

References

- 1. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 2,3-Disubstituted-1,4-Naphthoquinone Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-based assays to investigate the biological activity of 2,3-disubstituted-1,4-naphthoquinones, with a focus on their potential as anticancer agents. Due to the limited availability of specific data for 2,3-Dimethyl-1,4-naphthoquinone, this document leverages findings from closely related and well-studied derivatives, such as 2,3-Dimethoxy-1,4-naphthoquinone (DMNQ), to provide a foundational framework for research.

Introduction

1,4-Naphthoquinones are a class of organic compounds known for their diverse pharmacological activities, including anticancer properties. Their mechanism of action often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis and modulation of key cellular signaling pathways.[1][2][3] This document outlines detailed protocols for essential cell-based assays to characterize the cytotoxic and mechanistic properties of 2,3-disubstituted-1,4-naphthoquinone derivatives.

Data Presentation: Cytotoxicity of 2,3-Disubstituted-1,4-Naphthoquinone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2,3-disubstituted-1,4-naphthoquinone derivatives in different cancer cell lines, providing a comparative overview of their cytotoxic potential.

| Compound Name/Derivative | Cell Line | IC50 Value | Reference |

| 2,3-(substituted)-1,4-naphthoquinone derivative 5f | H460 (lung cancer) | 3.048 × 10⁻⁵ mol L⁻¹ | [4] |

| 2,3-(substituted)-1,4-naphthoquinone derivative 8 | H460 (lung cancer) | 4.24 × 10⁻⁶ mol L⁻¹ | [4] |

| 2,3-(substituted)-1,4-naphthoquinone derivative 5c | MDA-MB-231 (triple-negative breast cancer) | 2.16 × 10⁻⁵ mol L⁻¹ | [4] |

| 2,3-(substituted)-1,4-naphthoquinone derivative 8 | MDA-MB-231 (triple-negative breast cancer) | 1.60 × 10⁻⁵ mol L⁻¹ | [4] |

| 2,3-(substituted)-1,4-naphthoquinone derivative 5g | A2780 (ovarian cancer) | 2.68 × 10⁻⁶ mol L⁻¹ | [4] |

| 2,3-(substituted)-1,4-naphthoquinone derivative 8 | A2780 (ovarian cancer) | 3.89 × 10⁻⁶ mol L⁻¹ | [4] |

| 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione | HeLa cells | 10.16 μM | [1] |

| 2-phenylamino-3-acyl-1,4-naphthoquinone V | MCF-7 (breast cancer) | 1.5 µM | [5] |

| 1,4-Naphthoquinone (B94277) derivative 11 | MOLT-3 (T-lymphoblast acute lymphoblastic leukemia) | 0.15 µM | [6] |

| 1,4-Naphthoquinone derivative 11 | HepG2 (hepatocellular carcinoma) | 1.55 µM | [6] |

| 1,4-Naphthoquinone derivative 14 | MOLT-3 (T-lymphoblast acute lymphoblastic leukemia) | 0.27 µM | [6] |

| 1,4-Naphthoquinone derivative 10 | MOLT-3 (T-lymphoblast acute lymphoblastic leukemia) | 1.38 µM | [6] |

| Thiopyrano[2,3-d]thiazole derivative 3.6 | Jurkat T-leukemia cells | 0.76 µM | [7] |

| Thiopyrano[2,3-d]thiazole derivative 3.6 | KBC-1 (epidermoid) | 12.81 µM | [7] |

| Thiopyrano[2,3-d]thiazole derivative 3.6 | HCT116wt (colon carcinoma) | 5.54 - 6.81 µM | [7] |

Mechanism of Action: Signaling Pathways

The cytotoxic effects of many 1,4-naphthoquinone derivatives are attributed to their ability to induce apoptosis through the generation of ROS. This oxidative stress triggers a cascade of signaling events, primarily involving the MAPK, Akt, and STAT3 pathways.[2][3][8]

ROS-Mediated Apoptosis and Signaling

Experimental Workflow

A typical workflow for evaluating the anticancer properties of a 2,3-disubstituted-1,4-naphthoquinone involves a series of cell-based assays to determine its cytotoxicity and elucidate its mechanism of action.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

2,3-Disubstituted-1,4-naphthoquinone

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-